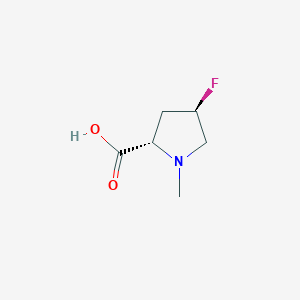
Maleic acid-mono-2-methacryloyloxy ethyl ester
Overview
Description
Maleic acid-mono-2-methacryloyloxy ethyl ester (MAMEE) is an organic compound consisting of a carboxylic acid, two hydroxy groups, and an ester group. It is a white solid with a faint odor and is soluble in water. MAMEE has a variety of applications in scientific research and is used in laboratory experiments to study the biochemistry and physiology of various organisms.
Scientific Research Applications
Maleic acid-mono-2-methacryloyloxy ethyl ester has been used in a variety of scientific research applications, such as the study of the biochemistry and physiology of various organisms. It has also been used in the study of the effects of environmental pollutants on organisms, and in the study of the effects of drugs on the human body. Additionally, this compound has been used in the synthesis of other compounds and in the development of new drugs.
Mechanism of Action
Maleic acid-mono-2-methacryloyloxy ethyl ester acts as an inhibitor of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. It also acts as an inhibitor of enzymes involved in the metabolism of carbohydrates and proteins. Additionally, this compound has been shown to inhibit the activity of certain hormones, such as cortisol and aldosterone, which are involved in the regulation of metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can increase the production of certain hormones, such as cortisol and aldosterone, which are involved in the regulation of metabolism. Additionally, this compound has been shown to increase the production of certain enzymes involved in the metabolism of carbohydrates and proteins. Furthermore, this compound has been shown to reduce the production of certain lipids, such as cholesterol and triglycerides, which are involved in the formation of plaque in the arteries.
Advantages and Limitations for Lab Experiments
Maleic acid-mono-2-methacryloyloxy ethyl ester has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it useful for studying the biochemistry and physiology of various organisms. However, this compound can be toxic if ingested in high concentrations, and it can cause skin irritation if it comes into contact with the skin.
Future Directions
The potential applications of Maleic acid-mono-2-methacryloyloxy ethyl ester in scientific research are vast. It could be used to study the effects of environmental pollutants on organisms, to develop new drugs, and to study the effects of drugs on the human body. Additionally, this compound could be used to study the biochemical and physiological effects of various compounds, such as hormones and enzymes. Furthermore, this compound could be used to study the effects of various compounds on the metabolism of carbohydrates and proteins. Finally, this compound could be used to study the effects of various compounds on the formation of plaque in the arteries.
Synthesis Methods
Maleic acid-mono-2-methacryloyloxy ethyl ester can be synthesized by the reaction of maleic anhydride and 2-methacryloyloxy ethyl alcohol. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, and a solvent, such as ethanol or acetone. The reaction is conducted at room temperature and the product is isolated by precipitation with aqueous sodium chloride.
properties
IUPAC Name |
(Z)-4-oxo-4-(1-prop-2-enoyloxypropan-2-yloxy)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c1-3-9(13)15-6-7(2)16-10(14)5-4-8(11)12/h3-5,7H,1,6H2,2H3,(H,11,12)/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNMXBRCQQYQST-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C=C)OC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC(=O)C=C)OC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31718-58-8 | |
| Record name | (1-Methyl-2-((1-oxoallyl)oxy)ethyl) hydrogen maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031718588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-methyl-2-[(1-oxoallyl)oxy]ethyl] hydrogen maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






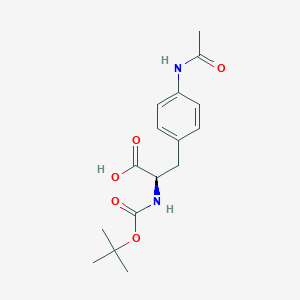


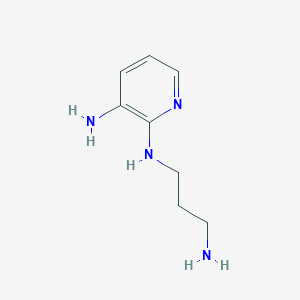
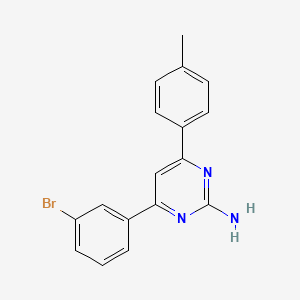

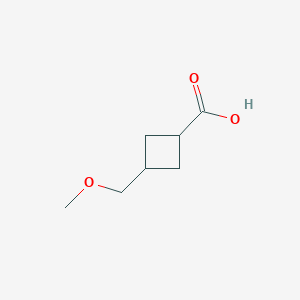
![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)


